

The Pharmacokinetics and Metabolism of Neral: A Technical Guide

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Compound of Interest

Compound Name: Neral

Cat. No.: B7780846

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This guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of **neral**, the cis-isomer of citral. Given that **neral** is predominantly studied as a component of citral, this document synthesizes data from studies on citral, with a specific focus on **neral** where information is available. This document is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Pharmacokinetic Profile

The pharmacokinetic profile of **neral**, largely inferred from studies on citral, is characterized by rapid absorption, extensive metabolism, and efficient excretion.

Absorption

Following oral administration, citral is rapidly and extensively absorbed from the gastrointestinal tract. In studies involving Fischer 344 rats, radiolabeled citral was shown to be readily absorbed, with metabolites appearing in the urine shortly after administration.

Distribution

Due to its rapid metabolism, the distribution of unchanged **neral** throughout the body is limited. The focus of distribution studies has been on the subsequent metabolites.

Metabolism

The biotransformation of **neral** is rapid and occurs primarily in the liver. The metabolic pathways are complex, involving oxidation and reduction reactions. The primary metabolic pathway involves the oxidation of the aldehyde group to form neranic acid. This is then subject to further metabolic processes, including beta-oxidation, leading to a series of more polar, excretable compounds. A secondary pathway involves the reduction of the aldehyde group to form nerol, which can then undergo conjugation.

Excretion

The excretion of **neral** metabolites is rapid and primarily occurs via the urine. Studies in rats have demonstrated that a significant portion of an orally administered dose of citral is excreted in the urine as various metabolites within 24 to 48 hours. A smaller fraction is eliminated through the feces and as carbon dioxide in expired air.

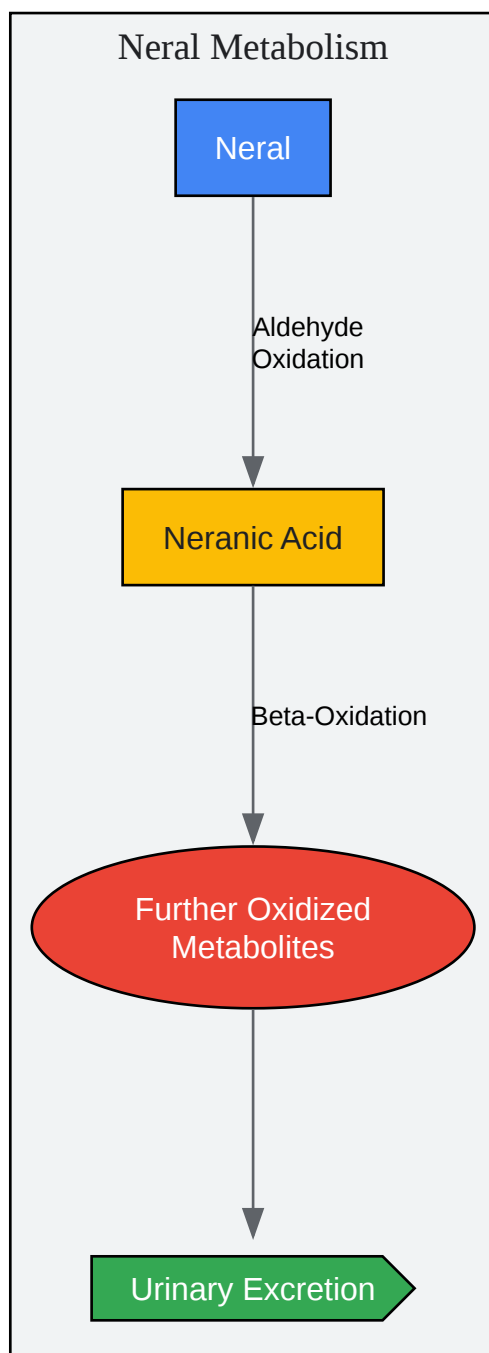
Quantitative Pharmacokinetic Data

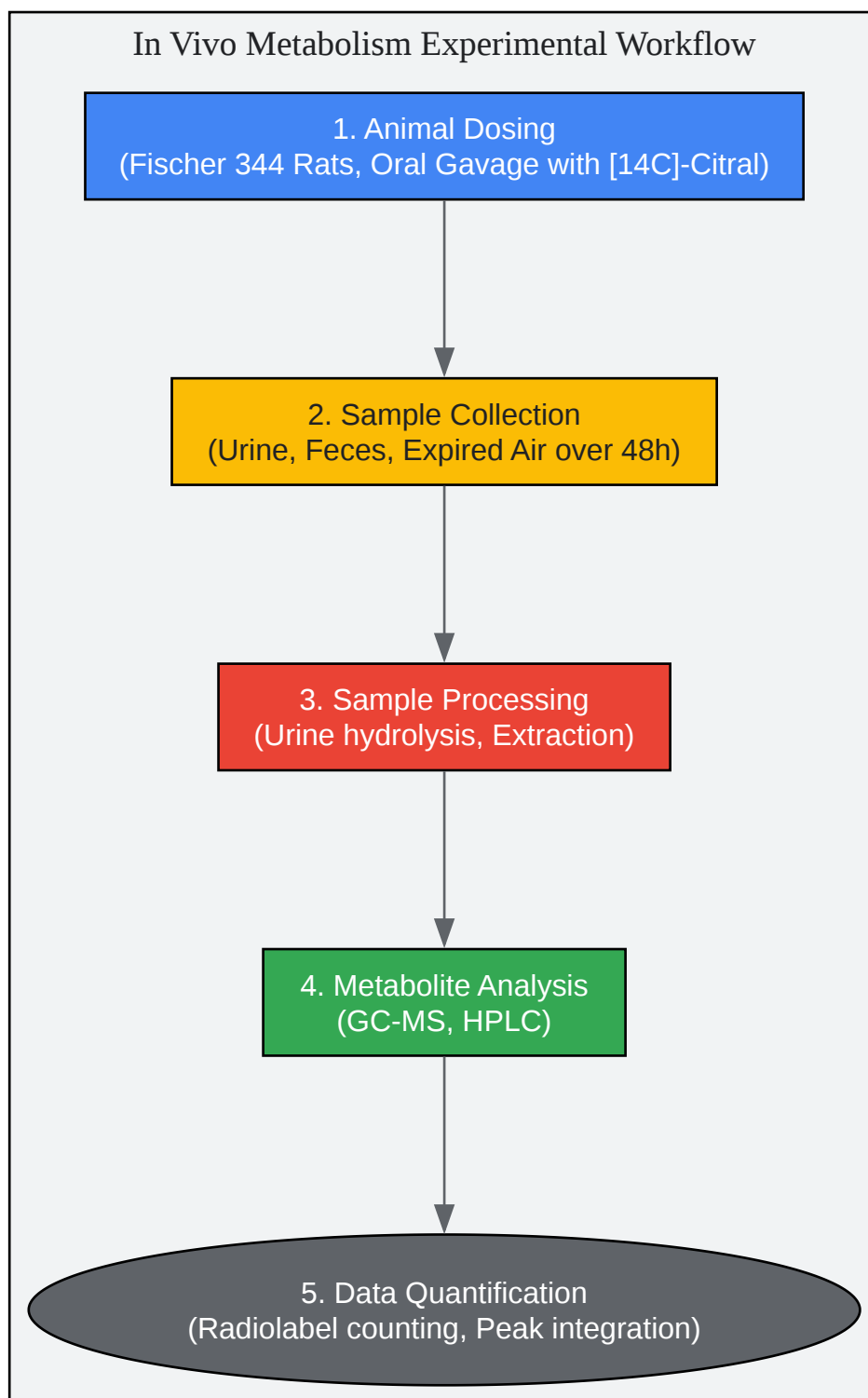
The following table summarizes the quantitative data on the excretion of metabolites following the oral administration of citral to Fischer 344 rats.

Parameter	Value	Species/Model	Source
Urinary Excretion (48h)			
3,4-Dihydroxy-3,7-dimethyl-6-octenoic acid	23% of dose	Fischer 344 rats	
3,8-Dihydroxy-3,7-dimethyl-6-octenoic acid	19% of dose	Fischer 344 rats	
3,9-Dihydroxy-3,7-dimethyl-6-octenoic acid	4% of dose	Fischer 344 rats	
Fecal Excretion (48h)	~10% of dose	Fischer 344 rats	
Expired Air (as CO ₂) (48h)	~15% of dose	Fischer 344 rats	

Metabolic Pathways

The metabolism of **neral** proceeds through several key enzymatic reactions, primarily oxidation.





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